molecular formula C27H30BrNO4S B10829302 [(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

[(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Cat. No.: B10829302
M. Wt: 544.5 g/mol
InChI Key: HHZHOYGIUZUEII-DEOSSOPVSA-N
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Description

Compound 28, identified by the PubMed ID 35439002, is a synthetic organic compound known for its role as a sphingosine kinase 1 inhibitor. This compound has shown improved anti-proliferative activity compared to PF-543 in both in vitro and in vivo cancer models. It is proposed for its potential to induce apoptosis in solid tumors .

Preparation Methods

The synthetic routes and reaction conditions for Compound 28 involve multiple steps. The key steps include the formation of the pyrrolidine ring and the attachment of the phenylsulfonylmethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Compound 28 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonylmethyl group could lead to the formation of a sulfone, while reduction could lead to the formation of a sulfide .

Scientific Research Applications

Compound 28 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of sphingosine kinase 1 and its effects on cellular processes.

    Biology: It is used to investigate the role of sphingosine kinase 1 in cell signaling and apoptosis.

    Medicine: It has potential therapeutic applications in the treatment of cancer, particularly in inducing apoptosis in solid tumors.

    Industry: It could be used in the development of new pharmaceuticals targeting sphingosine kinase 1.

Mechanism of Action

The mechanism of action of Compound 28 involves the inhibition of sphingosine kinase 1, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate. This inhibition leads to a decrease in the levels of sphingosine-1-phosphate, a lipid signaling molecule that promotes cell proliferation and survival. By reducing the levels of sphingosine-1-phosphate, Compound 28 induces apoptosis in cancer cells. The molecular targets and pathways involved include the sphingosine kinase 1 enzyme and the downstream signaling pathways regulated by sphingosine-1-phosphate .

Comparison with Similar Compounds

Compound 28 is unique in its improved anti-proliferative activity compared to other sphingosine kinase 1 inhibitors like PF-543. Similar compounds include:

    PF-543: Another sphingosine kinase 1 inhibitor with lower anti-proliferative activity.

    SKI-II: A sphingosine kinase inhibitor with different chemical structure and lower potency.

    SLM6071469: Another inhibitor with different selectivity and potency profiles.

The uniqueness of Compound 28 lies in its higher potency and improved anti-proliferative activity, making it a promising candidate for further research and development .

Properties

Molecular Formula

C27H30BrNO4S

Molecular Weight

544.5 g/mol

IUPAC Name

[(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C27H30BrNO4S/c1-20-14-25(15-23(27(20)28)19-34(31,32)26-7-3-2-4-8-26)33-18-22-11-9-21(10-12-22)16-29-13-5-6-24(29)17-30/h2-4,7-12,14-15,24,30H,5-6,13,16-19H2,1H3/t24-/m0/s1

InChI Key

HHZHOYGIUZUEII-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Br)CS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)CN4CCC[C@H]4CO

Canonical SMILES

CC1=CC(=CC(=C1Br)CS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)CN4CCCC4CO

Origin of Product

United States

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